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Benzoic acid, 4-butyl-, sodiuM salt

Cat. No.: B1148906
CAS No.: 1011-86-5
M. Wt: 200.20949
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Description

Contextualization within Aromatic Carboxylates and Alkali Metal Salts in Contemporary Chemical Research

Benzoic acid, 4-butyl-, sodium salt, also known as sodium 4-butylbenzoate, belongs to the class of aromatic carboxylates, which are salts or esters of carboxylic acids containing an aromatic ring. In contemporary chemical research, aromatic carboxylates and their alkali metal salts are significant due to their diverse applications. koreascience.kr Alkali metal carboxylates, formed from metals like lithium, sodium, and potassium, often exhibit high thermal stability and unique structural properties. researchgate.netdb-thueringen.de The interaction between the carboxylate group and the alkali metal cation can influence the compound's solubility, crystallinity, and reactivity. db-thueringen.dersc.org Research in this area often focuses on understanding these structure-property relationships to design materials with specific functions. koreascience.krresearchgate.net

Historical Overview of Research on Substituted Benzoic Acid Derivatives (non-clinical)

The study of benzoic acid and its derivatives has a long history, with initial discoveries dating back to the 16th century. researchgate.netpreprints.org Research into substituted benzoic acids, where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups, has been a fruitful area of investigation. These substitutions can significantly alter the physical and chemical properties of the parent benzoic acid molecule. nih.gov Non-clinical research has explored a vast number of these derivatives for applications ranging from chemical synthesis to materials science. researchgate.netnih.gov For instance, the introduction of different substituents can modify the acidity of the carboxylic group, the molecule's polarity, and its potential for intermolecular interactions. researchgate.net

Significance of the Butyl Substituent and Sodium Counterion in Academic Investigations

The presence of a butyl group at the 4-position (para-position) of the benzoate (B1203000) ring introduces a non-polar, alkyl character to the molecule. This substituent can influence the compound's solubility in organic solvents and its interactions in various chemical systems. The bulkiness of the butyl group can also introduce steric effects, which may affect the compound's reactivity and crystal packing. longdom.org

The sodium counterion plays a crucial role in determining the salt's properties. As an alkali metal, sodium forms an ionic bond with the carboxylate group. The nature of this ionic interaction, including the degree of hydration of the sodium ion, can impact the compound's solubility in water and its solid-state structure. rsc.org The choice of the alkali metal counterion can influence the thermal stability and decomposition pathways of the carboxylate salt. researchgate.net

Overview of Principal Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its potential applications in materials science and as a corrosion inhibitor. Investigations have explored its role as a component in multipurpose corrosion inhibitor formulations. google.com The compound's ability to form protective films on metal surfaces is a key area of study. researchgate.netresearchgate.net Additionally, its properties as a substituted aromatic carboxylate make it a subject of interest in studies on the thermal behavior and structural characteristics of metal carboxylates. researchgate.net

Scope and Objectives of this Comprehensive Research Compendium

This article aims to provide a comprehensive overview of the academic research on this compound. The focus is strictly on its chemical synthesis, characterization, and non-clinical applications. The objective is to present a scientifically accurate and detailed summary of the existing knowledge, drawing from various research findings.

Properties

CAS No.

1011-86-5

Molecular Formula

C11H13NaO2

Molecular Weight

200.20949

Synonyms

Benzoic acid, 4-butyl-, sodiuM salt

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Benzoic Acid, 4 Butyl , Sodium Salt

Strategic Approaches to the Synthesis of 4-Butylbenzoic Acid Precursors

The initial stage of synthesizing the target compound focuses on the creation of 4-butylbenzene or a related derivative. Several established organic chemistry reactions can be employed for this purpose, each with its own set of advantages and limitations.

Friedel-Crafts Acylation and Alkylation Routes for Butylbenzene (B1677000) Derivatives

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental for attaching alkyl or acyl groups to an aromatic ring. libretexts.org

Friedel-Crafts Alkylation: This method involves the reaction of an alkyl halide, such as butyl chloride, with an aromatic compound like benzene (B151609) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). cerritos.edukhanacademy.org The catalyst facilitates the formation of a carbocation, which then acts as an electrophile and attacks the benzene ring. libretexts.orgjove.com However, a significant drawback of this direct alkylation is the propensity for carbocation rearrangement, which can lead to a mixture of isomers. For instance, the reaction of benzene with 1-chlorobutane (B31608) can yield a mixture of n-butylbenzene and sec-butylbenzene. libretexts.org Another challenge is polyalkylation, where the initial product, being more reactive than the starting material, undergoes further alkylation. libretexts.orgcerritos.edu

Friedel-Crafts Acylation: A more controlled approach involves Friedel-Crafts acylation, where an acyl halide, like butyryl chloride, reacts with benzene in the presence of a Lewis acid catalyst. chemguide.co.ukrsc.orgkhanacademy.org This reaction forms an acylbenzene, in this case, butyrophenone. A key advantage of acylation is that the acyl group deactivates the aromatic ring, preventing further reactions and thus avoiding polyacylation. chemguide.co.uk The resulting ketone can then be reduced to the desired alkyl group, for example, through a Clemmensen or Wolff-Kishner reduction, to yield n-butylbenzene. youtube.com

ReactionReactantsCatalystProductKey Features
Friedel-Crafts AlkylationBenzene, Butyl HalideAlCl₃ButylbenzeneProne to carbocation rearrangement and polyalkylation. libretexts.orgcerritos.edu
Friedel-Crafts AcylationBenzene, Butyryl ChlorideAlCl₃ButyrophenoneAvoids polyacylation; requires a subsequent reduction step. chemguide.co.uk

Grignard Reagent-Mediated Alkyl Chain Introduction to Aromatic Systems

Grignard reagents, organomagnesium compounds, offer a powerful method for forming carbon-carbon bonds. ucalgary.caucalgary.ca To synthesize a butylbenzene precursor, a Grignard reagent such as butylmagnesium bromide can be reacted with a suitable electrophile. While not a direct route to butylbenzene from benzene, Grignard reagents are crucial in other synthetic strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions in Butylbenzene Synthesis (e.g., Kumada, Suzuki, Negishi)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and selectivity in creating C-C bonds.

Kumada Coupling: This reaction, reported independently by the groups of Kumada and Corriu in 1972, involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For instance, the reaction of butylmagnesium bromide with chlorobenzene (B131634) in the presence of a nickel catalyst can produce n-butylbenzene. wikipedia.org This method is noted for being one of the earliest catalytic cross-coupling reactions. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgyoutube.com To synthesize a butylbenzene derivative, one could couple a butylboronic acid with a halobenzene or a phenylboronic acid with a butyl halide.

Negishi Coupling: Developed by Ei-ichi Negishi, this reaction couples an organozinc compound with an organic halide or triflate, typically using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org The reaction is known for its high functional group tolerance and its ability to couple different types of carbon atoms (sp³, sp², and sp). wikipedia.org For example, the coupling of a butylzinc reagent with a halobenzene can afford butylbenzene. nih.govbeilstein-journals.org

Coupling ReactionOrganometallic ReagentOrganic Halide/TriflateCatalyst
KumadaGrignard Reagent (R-MgX)R'-XNi or Pd
SuzukiOrganoboron (R-B(OH)₂)R'-XPd
NegishiOrganozinc (R-ZnX)R'-XNi or Pd

Carboxylation Techniques for the Formation of Benzoic Acid Derivatives

Once the 4-butylbenzene precursor is obtained, the next critical step is the introduction of a carboxyl group (-COOH) at the para position of the benzene ring to form 4-butylbenzoic acid.

Carbonylation Reactions on Aromatic Substrates

Carbonylation reactions involve the introduction of a carbon monoxide (CO) molecule into an organic substrate. wikipedia.org Direct carbonylation of a C-H bond on the benzene ring of 4-butylbenzene can be achieved using specific catalysts, such as ruthenium carbonyl complexes. nih.gov Another approach is the hydrocarboxylation of an alkene precursor, where an alkene, water, and carbon monoxide react to form a carboxylic acid, often catalyzed by nickel carbonyl. wikipedia.org

Oxidative Cleavage Methods for Alkylbenzenes

A common and effective method for synthesizing benzoic acid derivatives is the oxidation of an alkyl group attached to the benzene ring. For instance, 4-tert-butyltoluene (B18130) can be oxidized to 4-tert-butylbenzoic acid. chemicalbook.comresearchgate.net This oxidation can be carried out using various oxidizing agents, such as potassium permanganate (B83412) or chromic acid. In some industrial processes, air oxidation is used in the presence of a catalyst, such as cobalt salts. researchgate.net Electrochemical oxidation methods have also been explored for the conversion of alkylbenzenes to their corresponding benzoic acids. researchgate.netvapourtec.com

Finally, to obtain the sodium salt, the synthesized 4-butylbenzoic acid is neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH), in a straightforward acid-base reaction. gmu.edu The resulting salt can then be isolated. gmu.edu

Salt Formation Mechanisms and Optimization for Benzoic Acid, 4-butyl-, sodium salt

The formation of this compound is a fundamental chemical transformation centered on the acidic nature of the carboxylic acid group of its precursor, 4-butylbenzoic acid. The process involves the reaction of this weak acid with a suitable sodium-containing base.

Neutralization Reactions and Stoichiometric Control for Sodium Salt Formation

The synthesis of this compound is primarily achieved through a neutralization reaction. This classic acid-base reaction involves treating 4-butylbenzoic acid with a sodium base. libretexts.org The proton of the carboxylic acid group (-COOH) is acidic and readily reacts with a base to form a salt and water. youtube.com

Common sodium bases used for this purpose include sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃). libretexts.org

With Sodium Hydroxide (NaOH): The reaction is a straightforward neutralization, yielding the sodium salt and water. C₁₁H₁₄O₂ + NaOH → C₁₁H₁₃NaO₂ + H₂O

With Sodium Bicarbonate (NaHCO₃): This reaction produces the sodium salt, water, and carbon dioxide gas. libretexts.org C₁₁H₁₄O₂ + NaHCO₃ → C₁₁H₁₃NaO₂ + H₂O + CO₂

With Sodium Carbonate (Na₂CO₃): This reaction also yields the sodium salt, water, and carbon dioxide. 2 C₁₁H₁₄O₂ + Na₂CO₃ → 2 C₁₁H₁₃NaO₂ + H₂O + CO₂

Stoichiometric Control: Precise control of the stoichiometry—the quantitative relationship between reactants—is crucial for maximizing the yield and purity of the final product. An excess of the carboxylic acid will result in an impure product, while an excess of a strong base like sodium hydroxide can make the product difficult to isolate and may not be desirable in the final formulation. The reaction's endpoint can be monitored by measuring the pH of the solution. For complete salt formation, the pH should be at least three units above the pKa of the carboxylic acid. lookchem.com

Reactant BaseMolar Ratio (Acid:Base)Byproducts
Sodium Hydroxide1:1Water
Sodium Bicarbonate1:1Water, Carbon Dioxide
Sodium Carbonate2:1Water, Carbon Dioxide

This table outlines the stoichiometric ratios for the neutralization of 4-butylbenzoic acid with common sodium bases.

Crystallization and Advanced Purification Strategies for Sodium Carboxylates

Following the neutralization reaction, the primary method for isolating and purifying the this compound is crystallization. illinois.edu Crystallization is an effective technique for obtaining high-purity solid products from a solution. d-nb.info

The process typically involves dissolving the crude sodium salt in a suitable solvent at an elevated temperature to create a saturated solution. Water is often a good solvent for ionic salts like sodium carboxylates. libretexts.org As the solution cools slowly, the solubility of the salt decreases, leading to the formation of crystals. Impurities tend to remain dissolved in the solvent, or mother liquor. lookchem.com

Advanced Purification Strategies:

Recrystallization: For higher purity, a second crystallization, known as recrystallization, can be performed. This involves dissolving the isolated crystals in a fresh portion of hot solvent and allowing them to crystallize again. illinois.edu This process is highly effective at removing trapped impurities.

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the sodium carboxylate readily at high temperatures but poorly at low temperatures. Aromatic carboxylic acids can be purified by conversion to their sodium salts, recrystallization from hot water, and then, if needed, reconversion to the free acids. lookchem.com

Seeding: To control crystal size and promote crystallization, seeding the supersaturated solution with a small crystal of the pure product can be employed. googleapis.com

Controlled Cooling: The rate of cooling significantly impacts crystal size and purity. Slow, controlled cooling generally yields larger, purer crystals, whereas rapid cooling can lead to the formation of smaller, less pure crystals that may trap impurities. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations for this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing both the 4-butylbenzoic acid precursor and its sodium salt. These approaches align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. alliancechemical.com

Catalytic Transformations for Enhanced Reaction Efficiency and Selectivity

The synthesis of the precursor, 4-butylbenzoic acid, often involves the oxidation of 4-butyltoluene. Catalytic methods are employed to enhance the efficiency and selectivity of this transformation.

Catalytic Oxidation: Liquid-phase oxidation of alkylbenzenes, such as 4-tert-butyltoluene to p-tert-butylbenzoic acid, is a common industrial process that can be adapted. researchgate.net These reactions often use catalysts containing transition metals like cobalt or manganese, sometimes in combination with bromides, to facilitate the oxidation with air or oxygen. google.com The use of a catalyst allows the reaction to proceed under milder conditions and with higher selectivity for the desired carboxylic acid product.

Phase Transfer Catalysis: For related reactions, such as the synthesis of esters from sodium carboxylates, phase transfer catalysts have been shown to be effective. blogspot.com These catalysts, like Aliquat 336, facilitate the reaction between reactants that are in different phases (e.g., an aqueous and an organic phase), increasing reaction rates.

Catalyst TypePrecursor ReactionAdvantages
Cobalt/Manganese SaltsOxidation of 4-butyltolueneHigh conversion, high yield, milder reaction conditions. researchgate.net
Rhodium CatalystsCross-dehydrogenative couplingHigh regioselectivity, tolerance of various functional groups. researchgate.net
Phase Transfer CatalystsEsterification of sodium benzoatesFacilitates reactions between different phases, improves reaction rates. blogspot.com

This table summarizes catalytic approaches relevant to the synthesis of 4-butylbenzoic acid and its derivatives.

Mechanochemical Synthesis Approaches for Sodium Carboxylates

Mechanochemistry represents a significant advancement in the green synthesis of chemical compounds. This technique uses mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. rsc.orgrsc.org

The synthesis of sodium carboxylates via mechanochemistry involves grinding the corresponding carboxylic acid with a solid sodium base, such as sodium hydroxide. wjpmr.com This method offers several advantages over traditional solution-based syntheses:

Solvent-Free: It significantly reduces or eliminates the need for bulk solvents, which minimizes chemical waste. rsc.orgst-andrews.ac.uk

Reduced Reaction Time: Reactions can often be completed in a much shorter time compared to conventional methods. st-andrews.ac.ukresearchgate.net

Energy Efficiency: By avoiding the need to heat and reflux solvents, mechanochemistry can be more energy-efficient.

Sustainability: The process is considered a green and sustainable alternative, aligning with the principles of green chemistry by reducing waste and being atom-efficient. rsc.orgrsc.org

Research has demonstrated the efficient mechanochemical synthesis of various sodium carboxylates, showcasing its potential as a general and scalable method. rsc.orgresearchgate.net

Sustainable Solvents and Reagent Alternatives in Synthesis

The principles of green chemistry encourage the use of sustainable solvents and reagents to minimize environmental impact. wjpmr.comresearchgate.net

Sustainable Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives are being explored and implemented. For reactions involving benzoic acid derivatives, solvents derived from renewable feedstocks, such as bio-based ethanol (B145695), are preferred. sigmaaldrich.com Water is also an excellent green solvent for many reactions, particularly salt formations.

Alternative Reagents: The choice of reagents can also be made more sustainable. For instance, in oxidation reactions, using molecular oxygen (from air) as the oxidant with a robust catalyst is a greener approach than using stoichiometric amounts of hazardous oxidizing agents. google.com In neutralization reactions, using weaker bases like sodium bicarbonate can be advantageous as they are less corrosive and hazardous than strong bases like sodium hydroxide. libretexts.org

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Renewable FeedstocksUtilizing bio-based solvents like ethanol instead of petroleum-based solvents. sigmaaldrich.com
Safer Solvents and AuxiliariesPreferring water as a solvent for neutralization and crystallization steps. lookchem.com
Design for Energy EfficiencyEmploying mechanochemical synthesis to avoid heating and refluxing. st-andrews.ac.uk
CatalysisUsing catalytic amounts of reagents instead of stoichiometric amounts to improve atom economy and reduce waste. researchgate.net

This table illustrates the application of green chemistry principles to the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of Benzoic Acid, 4 Butyl , Sodium Salt

Reactions at the Carboxylate Moiety of Benzoic Acid, 4-Butyl-, Sodium Salt

The carboxylate group is the primary site for several important chemical reactions, including derivatization and decarboxylation.

The conversion of sodium 4-butylbenzoate to its corresponding esters and amides represents a key method for derivatization.

Esterification: While the direct esterification of a carboxylate salt with an alcohol is generally not feasible, it can be readily converted into an ester. The process typically involves protonation to form 4-butylbenzoic acid, followed by a classic esterification reaction, such as the Fischer esterification. In this method, the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst, like concentrated sulfuric acid. blogspot.com

Alternatively, the sodium salt can be reacted with an alkyl halide (R-X) in a nucleophilic substitution reaction to form the corresponding ester. This pathway is particularly useful for preparing esters where the alcohol might be sensitive to strong acidic conditions. The reactivity of the alkyl halide is a critical factor, with primary alkyl halides being the most effective. blogspot.com The reaction proceeds via the carboxylate anion acting as a nucleophile, displacing the halide from the alkyl group.

A study on the hydrolysis of various benzoate (B1203000) esters, including n-butyl benzoate, provides insight into the stability of these derivatives. The rate of hydrolysis, and by extension the ease of esterification, is influenced by the nature of the alcohol component. nih.gov

Amidation: Similar to esterification, the formation of amides from sodium 4-butylbenzoate typically requires conversion to a more reactive species. The carboxylate can be converted to 4-butylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding N-substituted 4-butylbenzamide. Another pathway involves the use of coupling agents, which activate the carboxylic acid to facilitate amide bond formation with an amine under milder conditions.

Table 1: General Conditions for Derivatization of the Carboxylate Moiety

Reaction Reactants Typical Conditions Product
Esterification (via Fischer) 4-Butylbenzoic Acid, Alcohol (R'OH) Acid Catalyst (e.g., H₂SO₄), Heat (Reflux) 4-Butylbenzoate Ester (R-COOR')
Esterification (via Alkyl Halide) Sodium 4-Butylbenzoate, Alkyl Halide (R'X) Polar Aprotic Solvent, Heat 4-Butylbenzoate Ester (R-COOR')

| Amidation (via Acid Chloride) | 1. 4-Butylbenzoic Acid + SOCl₂ 2. Resulting Acid Chloride + Amine (R'R''NH) | 1. Inert Solvent 2. Base (e.g., Pyridine), Inert Solvent | N,N-Disubstituted 4-Butylbenzamide (R-CONR'R'') |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). vedantu.com For sodium salts of carboxylic acids, this transformation is typically achieved by heating with a strong base, most commonly soda lime (a mixture of NaOH and CaO). vedantu.comlibretexts.org

When sodium 4-butylbenzoate is heated with soda lime, it undergoes decarboxylation to yield butylbenzene (B1677000) and sodium carbonate. vedantu.comyoutube.comdoubtnut.com The calcium oxide in soda lime helps to keep the reaction mixture from becoming molten and difficult to handle, as it is less hygroscopic than pure sodium hydroxide (B78521). libretexts.org

The reaction proceeds as follows: C₄H₉C₆H₄COONa + NaOH (in CaO) → C₄H₉C₆H₅ + Na₂CO₃

The mechanism is thought to involve the attack of a hydroxide ion on the carboxylate carbon, followed by an electronic rearrangement that results in the cleavage of the C-C bond and the formation of a carbanion intermediate, which is then protonated. stackexchange.com The high temperatures used in this reaction provide the necessary energy to overcome the activation barrier for C-C bond breaking. stackexchange.com

Coordination chemistry involves the formation of coordination compounds, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. nou.edu.ng The 4-butylbenzoate anion can act as a ligand, donating electron pairs from its carboxylate oxygen atoms to a metal center, which acts as a Lewis acid. nou.edu.ngresearchgate.net

The carboxylate group can coordinate to metal centers in several modes:

Monodentate: Only one oxygen atom binds to the metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a ring.

Bidentate Bridging: Each oxygen atom binds to a different metal center, linking them together.

The specific coordination mode depends on various factors, including the nature of the metal ion, the steric bulk of the ligand, the solvent, and the presence of other co-ligands. libretexts.org The butyl group, being relatively bulky, can influence the packing of the resulting coordination polymer or complex in the solid state. The formation of these coordination complexes can lead to materials with interesting structural, magnetic, and optical properties. For example, lanthanide complexes with benzoate-type ligands have been investigated for their luminescence properties. ncats.io

Reactions Involving the Butyl Chain of this compound

The butyl group attached to the benzene (B151609) ring also presents sites for chemical modification, primarily at the benzylic position.

The benzylic carbon of the butyl group (the carbon atom directly attached to the aromatic ring) is particularly susceptible to oxidation due to the stabilization of the resulting radical or cationic intermediate by the adjacent benzene ring.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions (e.g., heat), can oxidize the entire butyl side chain to a carboxylic acid group. This reaction would transform 4-butylbenzoic acid (or its salt) into terephthalic acid.

However, more controlled oxidation can lead to other products. For instance, the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid using air as the oxidant over a cobalt catalyst highlights the industrial relevance of oxidizing alkyl side chains. researchgate.net While this is the reverse of decarboxylation, it demonstrates that the benzylic position is the primary site of attack. Milder, more selective oxidizing agents could potentially convert the benzylic -CH₂- group into a hydroxyl group (forming a secondary alcohol) or a carbonyl group (forming a ketone).

Selective functionalization of the butyl chain can also be achieved, with a strong preference for reaction at the benzylic position.

Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or UV light), is a standard method for selectively brominating the benzylic position of alkylbenzenes. This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, which is the most easily cleaved C-H bond in the chain due to the resonance stabilization of the resulting benzylic radical.

Applying this to 4-butylbenzoic acid would be expected to yield 4-(1-bromobutyl)benzoic acid. This halogenated derivative can then serve as a versatile intermediate for further nucleophilic substitution or elimination reactions, allowing for the introduction of a wide range of other functional groups at the benzylic position.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in sodium 4-butylbenzoate towards substitution reactions is dictated by the electronic properties of its two substituents: the 4-butyl group and the carboxylate group. These groups exert opposing electronic effects, influencing both the rate of reaction and the position of attack by incoming reagents.

Influence of the 4-Butyl and Carboxylate Groups on Aromatic Reactivity

The benzene ring can undergo both electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom, and, under specific conditions, nucleophilic aromatic substitution (NAS), where a nucleophile displaces a leaving group. wikipedia.orgmasterorganicchemistry.com The presence of substituents on the ring significantly modifies its electron density and, consequently, its reactivity towards these types of reactions. numberanalytics.comlibretexts.org

Electrophilic Aromatic Substitution (EAS):

The 4-Butyl Group: The n-butyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect and hyperconjugation. libretexts.org By pushing electron density into the benzene ring, it increases the ring's nucleophilicity, making it more susceptible to attack by electron-deficient species (electrophiles). Therefore, the butyl group is considered an activating group for electrophilic aromatic substitution, making the ring more reactive than benzene itself. libretexts.orgtcu.edu

The Carboxylate Group (-COO⁻Na⁺): In the salt form, the carboxylate group is a strongly deactivating group for electrophilic aromatic substitution. The carboxylate anion withdraws electron density from the ring through a resonance effect. This withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.comlibretexts.org The deactivating nature of a carboxyl group is well-established; it reduces the electron density on the ring, making it more difficult for an electrophile to attack. numberanalytics.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com Aromatic rings are inherently electron-rich and thus resist attack by nucleophiles. wikipedia.org The presence of electron-withdrawing groups helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org

For sodium 4-butylbenzoate, the carboxylate group is electron-withdrawing, which would favor NAS. stackexchange.com However, the molecule lacks a conventional leaving group (like a halide) on the ring. Furthermore, the electron-donating butyl group would counteract the effect of the carboxylate group, making the ring less susceptible to nucleophilic attack compared to a ring with only a strong electron-withdrawing group. Therefore, nucleophilic aromatic substitution on the benzene ring of sodium 4-butylbenzoate is generally not a favored reaction pathway unless under harsh conditions or if a leaving group were present at an appropriate position.

Regioselectivity and Electronic Effects in Substitution Reactions

The position at which a new substituent attaches to the benzene ring (regioselectivity) is also governed by the existing substituents. libretexts.orgstudysmarter.co.uk

Directing Effects:

The 4-Butyl Group: As an activating, electron-donating group, the butyl group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgtcu.edu This is because the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack is most stabilized by resonance when the attack occurs at these positions. numberanalytics.comlibretexts.org

The Carboxylate Group: As a deactivating, electron-withdrawing group, the carboxylate group is a meta-director for electrophilic substitution. libretexts.orgnumberanalytics.com Attack at the meta position avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing carboxylate group, which would be highly destabilizing. numberanalytics.com

In sodium 4-butylbenzoate, the two substituents are para to each other. The positions ortho to the butyl group (carbons 3 and 5) are the same as the positions meta to the carboxylate group. Both groups, therefore, direct incoming electrophiles to the same positions (carbons 3 and 5). This reinforcement leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution of Sodium 4-Butylbenzoate
SubstituentElectronic EffectEffect on ReactivityDirecting Influence
4-Butyl (-C₄H₉)Electron-Donating (Inductive, Hyperconjugation)ActivatingOrtho, Para
Carboxylate (-COO⁻)Electron-Withdrawing (Resonance)DeactivatingMeta

Mechanistic Investigations of Transformative Reactions

The study of reaction mechanisms provides a deeper understanding of the factors controlling chemical transformations. For derivatives of benzoic acid, this involves analyzing reaction rates, thermodynamic properties, and the structures of transient species like transition states.

Reaction Kinetics and Thermodynamic Analyses

Kinetic and thermodynamic studies quantify the feasibility and rate of chemical reactions. While specific data for sodium 4-butylbenzoate is sparse, studies on similar compounds like 4-tert-butylbenzoic acid and other substituted benzoic acids provide valuable insights. scispace.comnih.gov

Reaction Kinetics: The esterification of 4-substituted benzoic acids is a well-studied transformative reaction. For instance, the esterification of 4-tert-butylbenzoic acid with methanol, catalyzed by methane (B114726) sulfonic acid, has been investigated. scispace.com The study revealed that the reaction follows irreversible pseudo-second-order kinetics in the initial phase, transitioning to a reversible second-order rate as equilibrium is approached. scispace.com The rate of such reactions is influenced by parameters like catalyst concentration, temperature, and the molar ratio of reactants. scispace.comresearchgate.net

Table 2: Kinetic Parameters for Esterification of Benzoic Acid Derivatives (Illustrative Data)
ReactionCatalystKinetic ModelActivation Energy (Ea)Reference
4-tert-Butylbenzoic Acid + MethanolMethane Sulphonic AcidInitial Pseudo-Second Order, then Reversible Second OrderNot Reported scispace.com
Benzoic Acid + 1-Butanolp-Toluenesulfonic AcidFirst Order wrt Benzoic Acid58.40 kJ·mol⁻¹ (Forward) dnu.dp.ua

Thermodynamic Analyses: Thermodynamics helps in understanding the stability and equilibrium of chemical systems. nih.gov The properties of substituted benzoic acids have been extensively analyzed to establish structure-property relationships. nih.gov Computational studies using methods like density functional theory (DFT) have been employed to calculate thermodynamic parameters for the reactions of substituted benzoic acids. nih.govorgchemres.org These studies often correlate thermodynamic properties like gas-phase acidity (ΔacidG°) with electronic parameters derived from molecular orbital calculations. nih.govnih.gov For example, the acidity of substituted benzoic acids generally increases with the electronegativity of the substituent fragments, indicating the importance of the inductive effect. nih.gov Thermodynamic analysis of reacting mixtures can be complex, and models are developed to ensure consistency between chemical kinetics and thermodynamics. frontiersin.org

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for elucidating reaction pathways by modeling the transition states—the high-energy structures that exist fleetingly between reactants and products. researchgate.net

For reactions involving benzoate derivatives, such as the enzymatic oxidation of benzoate, structural and functional investigations of active site residues help in proposing detailed reaction mechanisms. nih.gov These studies can identify key amino acid residues that act as nucleophiles or bases and elucidate proton relay networks that facilitate the reaction. nih.gov

In the context of substitution reactions, theoretical analyses of atom partial charges, frontier electron densities, and spin densities can rationalize the initial steps of a reaction. nih.gov For example, in electrophilic aromatic substitution, the stability of the arenium ion intermediate, which is a close approximation of the transition state, determines the regiochemical outcome. libretexts.org The resonance structures of this intermediate show that for 4-alkylbenzoic acids, attack at the position ortho to the alkyl group and meta to the carboxyl group leads to a more stable intermediate, thus explaining the observed regioselectivity. numberanalytics.com

The Hammett equation is a classical tool that provides a linear free-energy relationship to quantify the effect of meta and para substituents on the rates and equilibria of reactions of benzene derivatives. wikipedia.org This equation uses substituent constants (σ) and reaction constants (ρ) to correlate reactivity, offering a way to predict reaction rates and probe mechanistic details based on electronic effects. wikipedia.org

Computational Chemistry and Theoretical Modeling of Benzoic Acid, 4 Butyl , Sodium Salt

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation, or its approximations, to provide information on molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. conicet.gov.ar Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly without a substantial loss of accuracy.

For Benzoic acid, 4-butyl-, sodium salt, a DFT study would begin with the geometry optimization of the 4-butylbenzoate anion and the sodium cation. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation. mdpi.comrub.de Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to ensure the reliability of the results. conicet.gov.arnih.gov The outcome of this optimization would be a set of precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Energy minimization calculations provide the total electronic energy of the optimized structure. This energy is a crucial piece of data for determining the molecule's thermodynamic stability and can be used to calculate other properties like the heat of formation.

Table 1: Hypothetical Optimized Geometrical Parameters of 4-butylbenzoate anion using DFT

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) ~1.39 Å
C-C (butyl) ~1.54 Å
C=O ~1.25 Å
C-O ~1.35 Å
Bond Angle C-C-C (aromatic) ~120°
O-C-O ~125°

Note: This table is illustrative and contains expected approximate values. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comyoutube.com The HOMO is the orbital that is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org

For the 4-butylbenzoate anion, the HOMO would likely be located on the carboxylate group, which has a high electron density. The LUMO would be associated with the π* anti-bonding orbitals of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. nih.gov

Reactivity indices , derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ2/(2η) ).

Table 2: Hypothetical Frontier Molecular Orbital Properties of 4-butylbenzoate anion

Property Definition Predicted Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability.
HOMO-LUMO Gap ELUMO - EHOMO Relates to chemical reactivity and stability.

Note: This table is illustrative. Specific energy values would be obtained from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamic evolution.

Solvation Effects on Molecular Behavior in Various Media

The behavior of this compound is significantly influenced by its environment, particularly when dissolved in a solvent. MD simulations are an ideal tool to investigate solvation effects . ucl.ac.uk In a simulation, a single 4-butylbenzoate anion and a sodium cation would be placed in a box filled with a large number of solvent molecules (e.g., water, ethanol).

The simulation would track the interactions between the ions and the solvent molecules, revealing the structure of the solvation shell around each ion. For the carboxylate group, one would expect to see strong hydrogen bonding with protic solvents like water. The non-polar butyl group and benzene (B151609) ring would interact with the solvent through weaker van der Waals forces. The sodium cation would be surrounded by a shell of solvent molecules with their negative poles oriented towards the ion. By analyzing the trajectories of the molecules, one can calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the ion.

Self-Assembly and Aggregation Phenomena in Solution

At higher concentrations, amphiphilic molecules like 4-butylbenzoate can exhibit self-assembly and form aggregates such as micelles. MD simulations can be used to study these phenomena. A simulation would be set up with multiple 4-butylbenzoate anions and sodium cations in a solvent.

The simulation would show how the non-polar butyl chains and benzene rings tend to cluster together to minimize their contact with a polar solvent like water, while the polar carboxylate head groups remain exposed to the solvent. This process is driven by the hydrophobic effect. By analyzing the simulation, one can determine the critical micelle concentration (CMC), the average size and shape of the aggregates, and the dynamics of molecules entering and leaving the micelles. These simulations provide valuable insights into the surfactant properties of this compound.

Applications and Functional Roles of Benzoic Acid, 4 Butyl , Sodium Salt in Advanced Materials and Chemical Systems

Role in Surfactant, Micellar, and Colloidal Systems

The amphiphilic character of sodium 4-butylbenzoate allows it to act as a surfactant, influencing the properties of liquid systems at interfaces and in the bulk solution.

Critical Micelle Concentration (CMC) and Aggregation Behavior

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which surfactant molecules aggregate to form micelles. wikipedia.orgyoutube.com Below the CMC, surfactant molecules may exist as individual monomers in the solution or adsorb at interfaces, leading to a sharp decrease in surface tension. wikipedia.org Once the CMC is reached, the surface tension remains relatively constant as additional surfactant molecules form micelles. wikipedia.org The CMC value is influenced by factors such as temperature, pressure, and the presence of electrolytes. wikipedia.orgrsc.org

Emulsification and Dispersion Stabilization in Chemical Formulations

As a surfactant, sodium 4-butylbenzoate and related alkylbenzoate salts are utilized for their emulsifying and dispersing properties. enaspol.eu Emulsions are thermodynamically unstable systems, and emulsifiers are critical for creating stable mixtures of immiscible liquids, such as oil and water. Alkylaryl sulfonates are widely employed as emulsifiers in formulations like lubricating compositions for metalworking. google.com The effectiveness of these compounds lies in their ability to reduce interfacial tension between the oil and water phases. wikipedia.org

Sodium alkylbenzene sulfonates, which share structural similarities with sodium 4-butylbenzoate, are noted for their excellent emulsifying and dispersing characteristics. enaspol.eu This makes them suitable for a range of industrial applications, including emulsion polymerization, where the stability of the polymerizing system is crucial. enaspol.eu

Integration into Polymer and Composite Materials

In the realm of polymer science, sodium salts of aromatic carboxylic acids, such as sodium benzoate (B1203000) and its derivatives, are primarily known for their role as additives that modify the physical and thermal properties of semicrystalline polymers.

Function as a Monomer or Additive in Polymer Synthesis

Sodium 4-butylbenzoate functions as a polymer additive, specifically as a nucleating agent. google.com There is no evidence in the surveyed literature to suggest it is used as a monomer in polymerization reactions. As an additive, it is physically blended with the polymer, typically in small quantities, to influence the polymer's crystallization behavior during processing. 2017erp.com

Modification of Polymer Rheology, Thermal Stability, and Mechanical Properties

The addition of benzoate-based nucleating agents significantly alters the properties of polymers like polypropylene (B1209903) (PP). By promoting the formation of smaller and more numerous spherulites (crystalline domains), these additives can enhance the mechanical and thermal characteristics of the final product. 2017erp.com

The introduction of sodium benzoate into polypropylene has been shown to:

Increase Crystallization Temperature (Tc): The presence of nucleation sites allows the polymer to crystallize at a higher temperature during cooling from the melt. 2017erp.comresearchgate.net One study found that adding sodium benzoate up to its saturation concentration increased the crystallization temperature of polypropylene by 15°C. researchgate.netscispace.com

Improve Mechanical Properties: The controlled, fine spherulitic structure leads to increased stiffness (modulus) and, notably, improved Izod impact strength. researchgate.netscispace.com Adding sodium benzoate to monoaxially oriented polypropylene film also reduces shrinkage and improves drawability. google.com

The table below summarizes the effects observed upon adding sodium benzoate to a random polypropylene copolymer, demonstrating the typical modifications imparted by this class of additive.

PropertyVirgin PPPP with Sodium Benzoate
Crystallization Temp. (Tc) 104.0 °C115.0 °C
Crystallinity 37.5 %Not Specified
Flexural Modulus 1050 N/mm²Not Specified
Haze 42 %Not Specified
Data sourced from a study on random PP copolymer with 3% ethylene (B1197577) content. 2017erp.com

Nucleating Agent Functionality in Polymer Crystallization

The primary function of sodium 4-butylbenzoate in polymers is to act as a nucleating agent, which is a substance that provides sites for the initiation of crystal growth in a polymer melt. 2017erp.com This is particularly important for semicrystalline polymers like polypropylene, where the degree of crystallinity and the size of the crystalline structures (spherulites) are critical to the final properties. scielo.br

The mechanism involves the insoluble particles of the sodium salt dispersing homogeneously within the polymer melt. 2017erp.com For these agents to be effective, they must have a melting point higher than the polymer's processing temperature. 2017erp.com As the polymer cools, these particles act as "artificial" germs or seeds, initiating the crystallization process at a higher temperature and at a faster rate than would occur naturally. 2017erp.com This leads to a larger number of smaller spherulites instead of fewer, larger ones. wikipedia.org This refined crystalline morphology is responsible for the observed improvements in mechanical properties and the reduction in processing cycle times. 2017erp.comresearchgate.netscispace.com Studies on isotactic polypropylene have shown that sodium benzoate can act as a versatile nucleating agent, capable of inducing different crystalline forms depending on the processing conditions. researchgate.net

Function as a Building Block or Intermediate in Organic Synthesis

Benzoic acid, 4-butyl-, sodium salt, serves as a valuable and versatile starting material in organic synthesis. Its utility stems from the reactivity of the carboxylate group and the potential for functionalization of the aromatic ring and the butyl side-chain. The sodium salt form offers advantages in terms of stability and solubility in certain solvent systems compared to its free acid counterpart, 4-butylbenzoic acid.

Precursor for Functionalized Alkylbenzenes and Carboxylic Acid Derivatives

The fundamental structure of sodium 4-butylbenzoate makes it an ideal precursor for a variety of more complex molecules. By converting the sodium salt back to its carboxylic acid form, a wide range of transformations can be achieved. For instance, 4-alkoxybenzoic acids, which are known to be important thermotropic liquid crystals, are often synthesized from such precursors. researchgate.net The synthesis of specialized esters and other derivatives used in materials science frequently begins with a substituted benzoic acid. nih.gov

The general process involves the protonation of the sodium salt to yield 4-butylbenzoic acid. This carboxylic acid can then undergo numerous classical reactions:

Esterification: Reaction with various alcohols under acidic conditions produces a wide array of esters. These esters can be used as plasticizers, fragrance components, or as intermediates for other products.

Amidation: Conversion to an amide is possible through activation of the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with an amine.

Reduction: The carboxylic acid group can be reduced to an alcohol (4-butylbenzyl alcohol), providing another key intermediate for further synthesis.

This role as an intermediate is critical in producing a diverse range of chemicals, including potential dyes, pigments, and pharmaceutical compounds. ontosight.ai The synthesis of new-generation liquid crystal materials, for example, often relies on the esterification of a phenol (B47542) derivative with a substituted benzoyl chloride, which itself can be synthesized from the corresponding benzoic acid. nih.gov

Applications in Analytical Chemistry as a Standard or Reagent

In the field of analytical chemistry, precision and accuracy are paramount. Compounds of high purity are essential for calibrating instruments and validating methods. Sodium 4-butylbenzoate, as a stable, solid compound, is well-suited for such applications.

Calibration Standard for Spectroscopic or Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture. youtube.com For the quantitative analysis of a specific compound, a pure reference standard of that same compound is required to create a calibration curve. Sodium 4-butylbenzoate can serve as this primary standard for methods developed to detect and quantify it in various matrices.

The general procedure involves preparing stock solutions of the standard at known concentrations. These are then injected into the HPLC system to determine their response (e.g., peak area at a specific detection wavelength). This data is used to generate a calibration curve, which allows for the accurate determination of the concentration of sodium 4-butylbenzoate in unknown samples. This principle is well-established for the parent compound, sodium benzoate, which is routinely quantified using HPLC with UV detection. nih.govresearchgate.netresearchgate.net

Table 1: Example Parameters for HPLC Analysis This table is illustrative of a typical method for a substituted sodium benzoate, based on common practices.

ParameterValue
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Buffer mixture
Detection UV Spectrophotometry (e.g., at 225-254 nm)
Flow Rate ~1.0 mL/minute
Analyte This compound

Component in Buffer Systems or Extraction Procedures

The compound's properties as a salt of a weak acid make it useful in chemical separation techniques. Acid-base extraction is a standard laboratory procedure used to separate acidic or basic compounds from neutral ones based on their differing solubilities in aqueous and organic solvents. libretexts.org

When dissolved in an organic solvent alongside a neutral compound, 4-butylbenzoic acid can be selectively extracted into an aqueous layer by washing the mixture with an aqueous base (e.g., sodium hydroxide). The base deprotonates the carboxylic acid, forming the water-soluble sodium 4-butylbenzoate salt, which partitions into the aqueous phase. libretexts.org The neutral compound remains in the organic layer. Subsequently, the aqueous layer can be isolated and re-acidified to precipitate the pure 4-butylbenzoic acid. The increased water solubility of the sodium salt form is the key to this separation. libretexts.org This technique is fundamental in organic synthesis for the purification of reaction mixtures. researchgate.net

Advanced Technological Applications

The unique molecular structure of sodium 4-butylbenzoate—a rigid aromatic ring attached to a flexible alkyl chain and a polar carboxylate group—lends itself to several advanced technological applications, particularly in materials science.

One of the most significant areas is its potential use as a precursor for liquid crystals . labscoop.comhighland.cc.il.us Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystals typically are long, rigid, and possess polar groups. highland.cc.il.us Benzoic acid derivatives are a foundational class of compounds used to build more complex liquid crystalline molecules. researchgate.net The 4-butylbenzoate structure provides the necessary rigid core and alkyl tail that, when incorporated into larger molecules like biphenyl (B1667301) esters, can induce mesophase (liquid crystal) behavior. researchgate.netnih.gov These materials are critical for technologies like liquid crystal displays (LCDs) and smart windows. labscoop.com

Another important application is in corrosion inhibition . Benzoate salts are known to act as corrosion inhibitors for various metals. google.comresearchgate.net They can form a protective layer on the metal surface, preventing or slowing the electrochemical processes that lead to corrosion. A patented formulation, for instance, uses a mixture including sodium benzoate and butyl benzoate as a multipurpose corrosion inhibitor for both ferrous and non-ferrous metals. google.com The presence of the butyl group in sodium 4-butylbenzoate can influence its solubility and adsorption characteristics on metal surfaces, potentially enhancing its protective capabilities in specific environments.

Table 2: Summary of Applications and Roles

SectionApplication/RoleUnderlying Principle
6.3.1 Synthesis PrecursorThe carboxylate group and aromatic ring can be readily converted into other functional groups (esters, amides, etc.). nih.govontosight.ai
6.3.2 Reagent in CatalysisThe carboxylic acid form can undergo specialized reactions like decarboxylative cross-coupling to form new C-C bonds. rsc.orgnih.gov
6.4.1 Analytical StandardHigh purity allows for the creation of accurate calibration curves for chromatographic and spectroscopic methods. nih.govresearchgate.net
6.4.2 Extraction ReagentReversible conversion between the water-insoluble acid and water-soluble salt allows for separation from neutral compounds. libretexts.org
6.5 Liquid Crystal PrecursorThe rigid core and alkyl tail structure is a key building block for molecules that exhibit liquid crystal phases. researchgate.net
6.5 Corrosion InhibitorThe benzoate moiety can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. google.comresearchgate.net

Energy Storage Devices (e.g., Anode Materials for Na-Ion Batteries)

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries (LIBs) for large-scale energy storage, primarily due to the natural abundance and low cost of sodium. sioc-journal.cn The core challenge in SIB development lies in creating suitable electrode materials, particularly anodes, that can efficiently accommodate the larger size and slower diffusion kinetics of sodium ions compared to lithium ions. mdpi.comprnewswire.com

While various materials are under intense investigation for SIB anodes—including carbonaceous materials, metal oxides, and alloys sioc-journal.cnmdpi.com—a review of current scientific literature indicates a lack of significant research into the specific use of this compound as an anode material. The research on organic anodes for SIBs has tended to focus on other conjugated carboxylate salts. For instance, compounds like disodium (B8443419) terephthalate (B1205515) and 4,4′-biphenyldicarboxylate sodium salts have been evaluated as potential anode materials. researchgate.netrsc.org These materials are of interest due to their high theoretical capacities and the ability of their organic structures to be tuned. researchgate.net The fully deprotonated 4,4′-biphenyldicarboxylate disodium salt, for example, has shown a promising reversible capacity of approximately 200 mAh g⁻¹ with stable cycling performance. rsc.org However, similar dedicated studies on the electrochemical performance of this compound for this purpose are not prominent in published research.

Atomic Layer Deposition (ALD) Inhibition and Surface Modification

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. A key aspect of advanced semiconductor manufacturing involves selective deposition, where film growth is promoted on certain areas of a substrate while being prevented, or inhibited, on others. This is often achieved by using inhibitor molecules that adsorb onto a surface and block the reactions of ALD precursors. google.com

The methods for selective inhibition often involve exposing the substrate to specific inhibitor chemicals after the initial precursor has been adsorbed. google.com For silicon-containing films, for example, hydrogen-containing gases have been used to selectively retard deposition on certain parts of a feature. google.com However, based on a review of available research, this compound has not been identified as a compound of interest for ALD inhibition or surface modification. The literature on ALD inhibitors does not feature significant studies on this specific compound or closely related organic salts for this application.

Corrosion Inhibition in Engineering Materials (mechanistic studies)

The primary mechanism by which organic compounds inhibit corrosion on metal surfaces is through adsorption. youtube.comresearchgate.net The inhibitor molecules form a protective film at the metal/solution interface, which acts as a barrier to the aggressive corrosive species and slows down the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions. researchgate.netmdpi.com

While direct mechanistic studies specifically on this compound are not widely available, the behavior of analogous compounds, particularly other benzoate salts, provides a strong basis for understanding its potential function as a corrosion inhibitor.

Adsorption Mechanism: The inhibitive action of the 4-butylbenzoate anion would begin with its adsorption onto the metallic surface. This process is driven by the interaction between the inhibitor molecule and the metal. The molecule consists of a hydrophilic carboxylate group (-COO⁻Na⁺) and a hydrophobic part composed of the benzene (B151609) ring and the butyl group (-C₄H₉).

The adsorption can occur through a combination of physical and chemical interactions:

Chemisorption: The oxygen atoms in the carboxylate group can form coordinate bonds with the vacant d-orbitals of metal atoms (like iron in steel), leading to strong chemical adsorption. mdpi.com Theoretical studies on similar molecules, such as calcium benzoate on steel, suggest a flat, two-dimensional adsorption configuration where the carboxylate moiety and the aromatic ring both interact with surface metal atoms. nih.gov

Physisorption: Electrostatic attraction between the negatively charged carboxylate anion and a positively charged metal surface (in certain environments) can lead to physical adsorption. ull.es

The presence of the benzene ring can further enhance adsorption through the interaction of its π-electrons with the metal surface. The alkyl (butyl) group, being electron-donating, increases the electron density on the benzene ring, which can strengthen this interaction.

Protective Film Formation: Once adsorbed, the inhibitor molecules form a barrier layer. The hydrophobic butyl group and benzene ring would be oriented away from the metal surface, creating a non-polar film that repels water and other corrosive agents, effectively blocking the active sites where corrosion would otherwise occur. mdpi.com Studies on similar organic inhibitors have confirmed the formation of such a protective layer using surface analysis techniques like Scanning Electron Microscopy (SEM). mdpi.com

The effectiveness of this inhibition generally increases with the concentration of the inhibitor until a stable, saturated monolayer is formed on the surface. The adsorption behavior of such organic inhibitors often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer on a surface with a finite number of identical adsorption sites. mdpi.comnih.govresearchgate.net

Below is a summary of findings from studies on analogous benzoate and organic salt inhibitors, which informs the likely mechanistic behavior of this compound.

Inhibitor StudiedMetalKey Mechanistic FindingsReference
Ethylethanolammonium 4-nitrobenzoateCarbon SteelActs as a mixed-type inhibitor; adsorption follows Langmuir isotherm; involves both physical and chemical interactions to form a protective surface layer. mdpi.com
Calcium BenzoateSteelAdsorption involves both the carboxylate group and the phenolic group interacting with metal atoms; forms a protective film. nih.gov
Pyrazole DerivativesC-SteelAdsorption follows Langmuir isotherm; acts as a mixed-type inhibitor by blocking active centers on the steel surface. nih.gov
Sodium IodideMild SteelAdsorption on the metal surface follows the Langmuir isotherm; inhibition involves a mix of physical and chemical adsorption. researchgate.net

Q & A

Basic: What synthetic routes are available for preparing sodium 4-butylbenzoate, and how can reaction conditions be optimized for high purity?

Sodium 4-butylbenzoate is typically synthesized via an acid-base reaction between 4-butylbenzoic acid and sodium hydroxide. Critical parameters include stoichiometric ratios (1:1 molar ratio of acid to base), reaction temperature (60–80°C for faster kinetics), and solvent choice (aqueous or ethanol-water mixtures). Post-synthesis, recrystallization from hot water or ethanol ensures purity . For precursors, oxidation of 4-butylbenzyl chloride using KMnO₄ in alkaline conditions (analogous to benzyl chloride oxidation ) may be employed, followed by acidification and neutralization.

Basic: Which spectroscopic techniques are prioritized for structural elucidation of sodium 4-butylbenzoate, and how does the butyl group influence spectral interpretation?

  • IR Spectroscopy : The carboxylate group (COO⁻) shows asymmetric stretching at ~1550–1610 cm⁻¹ and symmetric stretching at ~1400–1450 cm⁻¹. The butyl substituent introduces C-H stretching (2850–2960 cm⁻¹) and bending modes (∼1465 cm⁻¹) .
  • NMR : In ¹H NMR, the butyl chain appears as a multiplet (δ 0.8–1.6 ppm for CH₂/CH₃) and a triplet for the aromatic proton (δ 7.3–7.5 ppm). ¹³C NMR distinguishes the carboxylate carbon at ~170–175 ppm .
  • Mass Spectrometry : ESI-MS in negative mode detects the [M⁻] ion (m/z ≈ 211 for C₁₁H₁₁O₂⁻), with fragmentation revealing loss of CO₂ (m/z 167) .

Advanced: How does the 4-butyl substituent alter the solubility and stability of sodium benzoate derivatives in aqueous systems?

The hydrophobic butyl group reduces aqueous solubility compared to unsubstituted sodium benzoate, necessitating cosolvents (e.g., ethanol) for dissolution. Stability studies under varying pH (4–10) show enhanced degradation in acidic conditions (pH < 4) due to protonation of the carboxylate, precipitating the free acid. Alkaline conditions (pH > 8) improve stability but may induce saponification of ester impurities. Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring is recommended .

Advanced: How can researchers resolve discrepancies in thermal decomposition data (e.g., TGA vs. DSC) for sodium 4-butylbenzoate?

Conflicting TGA (weight loss) and DSC (enthalpic transitions) data often arise from overlapping processes (e.g., dehydration, decomposition). Methodological solutions include:

  • Controlled Atmosphere Analysis : Use inert gas (N₂) to suppress oxidative degradation.
  • Complementary Techniques : Pair TGA-DSC with evolved gas analysis (EGA-MS) to identify gaseous products.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to deconvolute multi-step degradation pathways .

Basic: What storage protocols mitigate hygroscopicity and degradation of sodium 4-butylbenzoate?

Store in airtight containers with desiccants (silica gel) at 15–25°C. Avoid exposure to acids, bases, or high humidity, which promote hydrolysis or salt formation. Periodic analysis via Karl Fischer titration monitors moisture content .

Advanced: How can response surface methodology (RSM) optimize sodium 4-butylbenzoate synthesis?

RSM designs experiments to model interactions between variables (e.g., temperature, NaOH concentration, stirring rate). A central composite design (CCD) with 3–5 levels per factor identifies optimal conditions. For example, a study on benzoic acid production achieved 92% yield by optimizing incubation temperature (35°C) and starter culture concentration . Similar approaches apply to 4-butyl derivatives, with yield and purity as response variables.

Advanced: What computational strategies predict the crystallographic behavior of sodium 4-butylbenzoate?

Density Functional Theory (DFT) calculates lattice energies and packing motifs, while molecular dynamics (MD) simulations model intermolecular interactions (e.g., Na⁺ coordination with carboxylate). The butyl group’s steric effects reduce crystal symmetry compared to sodium benzoate, leading to orthorhombic or monoclinic systems. Pair distribution function (PDF) analysis validates predicted structures .

Advanced: How does alkyl chain length in sodium alkylbenzoates impact their surfactant properties?

The 4-butyl group enhances micelle formation compared to shorter chains (methyl, ethyl), lowering critical micelle concentration (CMC). Conductivity measurements and surface tension assays quantify CMC, while small-angle X-ray scattering (SAXS) characterizes micelle morphology. Longer chains (e.g., hexyl) further reduce CMC but increase Krafft temperatures .

Notes on Evidence Utilization

  • Synthesis and stability data extrapolated from sodium benzoate .
  • Substituent effects inferred from tert-butyl derivatives .
  • Methodological frameworks (RSM, thermal analysis) adapted from benzoic acid studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.